molecular formula C13H9F2NO4 B2788244 [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol CAS No. 338960-82-0

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol

Cat. No.: B2788244
CAS No.: 338960-82-0
M. Wt: 281.215
InChI Key: OKNVDKZDPWCLCT-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is a chemical compound for research use. It is not for human or veterinary use. This compound features a benzyl alcohol group and a difluorophenoxy ether linkage attached to a nitro-aromatic core. This structure suggests its potential as a versatile synthetic intermediate. Researchers can utilize this molecule in organic synthesis, particularly in the development of more complex structures for pharmaceutical and materials science research. The presence of the nitro and alcohol functional groups allows for further chemical modifications, making it a valuable building block for constructing compound libraries. Always refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,4-difluorophenoxy)-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c14-9-2-4-12(10(15)6-9)20-13-3-1-8(7-17)5-11(13)16(18)19/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNVDKZDPWCLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol typically involves the nitration of a difluorophenoxy-substituted benzene derivative followed by reduction and subsequent functionalization to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes using microreactors to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

  • Case Study : In a study focused on trace amine-associated receptor 1 (TAAR1) agonists, derivatives of compounds similar to [4-(2,4-difluorophenoxy)-3-nitrophenyl]methanol displayed notable efficacy in models related to schizophrenia. The compound was evaluated for its ability to mitigate MK-801-induced hyperactivity in rodent models, indicating potential applications in treating neuropsychiatric disorders .

Cancer Research

Research has shown that compounds with similar structures can inhibit specific enzyme complexes involved in cancer progression.

  • Case Study : A study identified small molecule inhibitors targeting the HAT1 enzyme complex, which is implicated in cancer cell proliferation. The findings suggest that modifications of the compound may lead to effective cancer therapies .

The compound's biological activities have been evaluated in various contexts, including antimicrobial and antifungal properties.

  • Application : The compound's structure allows it to be tested against various pathogens, contributing to the development of new antimicrobial agents. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, highlighting its potential in combating infections .

Data Tables

Application AreaDescriptionExample Studies/Findings
Pharmaceutical DevelopmentPotential TAAR1 agonist for neuropsychiatric disordersEfficacy in MK-801-induced hyperactivity in rats
Cancer ResearchInhibition of HAT1 enzyme complexSmall molecule inhibitors showing promise in cancer therapy
Biological Activity StudiesAntimicrobial properties against pathogensEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The difluorophenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The methanol moiety may also play a role in the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₃H₈F₂N₂O₄ -NO₂, -O-C₆H₃F₂, -CH₂OH 306.21 Pharmaceutical intermediate; high lipophilicity
(4-Fluoro-3-nitrophenyl)methanol C₇H₆FNO₃ -NO₂, -F, -CH₂OH 171.13 Solubility in polar solvents; nitro group sensitivity
4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline C₁₃H₈F₅NO -NH₂, -CF₃, -O-C₆H₃F₂ 289.20 pKa = 3.46; irritant; agrochemical intermediate
{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol C₁₅H₁₄Cl₂O₃ -OCH₃, -O-C₆H₃Cl₂, -CH₂OH 337.18 High density (1.416 g/cm³); chlorinated analog
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol C₁₄H₁₃NO₃S -NO₂, -S-C₆H₄CH₃, -CH₂OH 275.32 Sulfur-containing; potential antioxidant activity

Key Observations:

Electron-Withdrawing Groups: The nitro group (-NO₂) in this compound and its analogs enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. However, nitro groups also increase sensitivity to thermal degradation . The trifluoromethyl (-CF₃) group in 4-(2,4-Difluorophenoxy)-3-(trifluoromethyl)aniline provides stronger electron-withdrawing effects than -NO₂, lowering pKa (3.46) and increasing acidity .

Lipophilicity and Solubility: Fluorinated and chlorinated substituents (e.g., -O-C₆H₃F₂, -O-C₆H₃Cl₂) significantly enhance lipophilicity, improving membrane permeability in drug candidates. For example, this compound has higher logP compared to non-halogenated analogs . The methanol (-CH₂OH) group improves water solubility in polar solvents, as seen in (4-Fluoro-3-nitrophenyl)methanol .

Biological Activity: The 2,4-difluorophenoxy motif is associated with antagonistic activity in medicinal compounds, such as the LPA2 receptor antagonist UCM-14216 (). Sulfur-containing analogs like {4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methanol may exhibit antioxidant properties due to the thioether group’s radical-scavenging capacity .

Chlorinated derivatives (e.g., {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol) are classified as irritants, necessitating proper protective equipment .

Biological Activity

[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10F2N2O3
  • Molecular Weight : 284.23 g/mol

The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation and cell growth.
  • Antioxidant Properties : The presence of nitro and fluorine substituents may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound could be developed as a candidate for antimicrobial therapy.

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It was tested on several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.3
A549 (lung cancer)12.8

The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of this compound. The findings highlighted that modifications in the phenolic structure significantly influenced antibacterial potency against resistant strains of bacteria.
  • Anticancer Research :
    Another investigation focused on the anticancer activity of this compound against breast cancer cells. The results indicated that this compound induced apoptosis through the activation of caspase pathways, marking it as a promising lead for further development in cancer therapeutics.

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